[2-(Methanesulfinyl)phenyl]methanol [2-(Methanesulfinyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 62351-52-4
VCID: VC19450659
InChI: InChI=1S/C8H10O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
SMILES:
Molecular Formula: C8H10O2S
Molecular Weight: 170.23 g/mol

[2-(Methanesulfinyl)phenyl]methanol

CAS No.: 62351-52-4

Cat. No.: VC19450659

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

[2-(Methanesulfinyl)phenyl]methanol - 62351-52-4

Specification

CAS No. 62351-52-4
Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
IUPAC Name (2-methylsulfinylphenyl)methanol
Standard InChI InChI=1S/C8H10O2S/c1-11(10)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
Standard InChI Key LINXCCPOCJCFJQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)C1=CC=CC=C1CO

Introduction

Chemical Identity and Structural Properties

[2-(Methylsulfonyl)phenyl]methanol (CAS: 864265-08-7) has the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . Its structure features a hydroxymethyl group (-CH₂OH) adjacent to the methylsulfonyl moiety on the benzene ring, as illustrated below:

Structure: C6H3(-SO2CH3)(-CH2OH)\text{Structure: } \text{C}_6\text{H}_3(\text{-SO}_2\text{CH}_3)(\text{-CH}_2\text{OH})

The compound typically appears as a yellow to white solid with a purity range of 95–99% . Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar organic solvents
Storage ConditionsRoom temperature (20–22°C)

The methylsulfonyl group enhances electrophilicity, making the compound reactive in coupling reactions, while the hydroxymethyl group facilitates further functionalization .

Synthesis and Optimization

The synthesis of [2-(Methylsulfonyl)phenyl]methanol is achieved through multi-step organic reactions, as detailed in patents WO2011138751A2 and JP2013525476A . A representative route involves:

  • Sulfonation: Treatment of 2-bromobenzyl alcohol with methanesulfonyl chloride under basic conditions to introduce the sulfonyl group.

  • Reduction: Catalytic hydrogenation or sodium borohydride-mediated reduction to yield the hydroxymethyl substituent .

Critical reaction parameters include:

  • Use of tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvents .

  • Catalysts such as palladium on carbon or cesium carbonate for Suzuki-Miyaura couplings .

  • Purification via column chromatography or preparative HPLC to achieve >95% purity .

Pharmaceutical Applications

[2-(Methylsulfonyl)phenyl]methanol serves as a precursor in ALK inhibitors, which are pivotal in treating cancers like non-small cell lung carcinoma (NSCLC) . For example, the compound {2-[(2R)-4-[4-(hydroxymethyl)-3-(methylsulfonyl)phenyl]-2-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidin-5-yl}methanol (PDB ID: 67S) incorporates this moiety and exhibits potent ALK inhibition .

Key pharmacological attributes of derivatives include:

  • Blood-brain barrier penetration: Enhanced by the sulfonyl group’s polarity .

  • Selectivity: Minimal off-target effects due to structural specificity .

  • Bioavailability: Improved metabolic stability compared to first-generation inhibitors .

SupplierPurityPrice (USD)Availability
ShangHai AmK Pharmaceutical Tech99%$1,704/gOn-demand
Zhuhai Aobokai Biomedical Tech98%$341/g2–4 weeks
Hoffman Fine Chemicals95%$470/500mg6–8 weeks

Pricing varies based on quantity, with bulk purchases (≥25g) offering cost reductions .

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